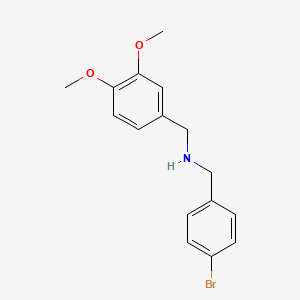

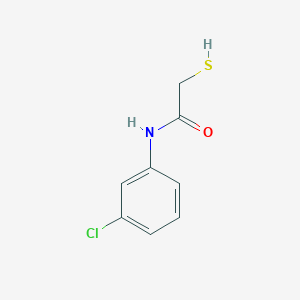

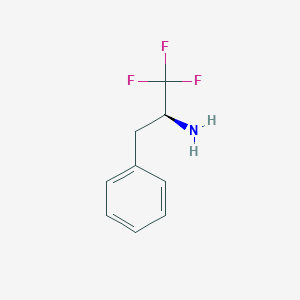

![molecular formula C12H17N5O3 B3051737 5-[6-(Dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 35665-58-8](/img/structure/B3051737.png)

5-[6-(Dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

概要

説明

This compound is also known as Puromycin . It is an aminonucleoside antibiotic that inhibits protein synthesis . It is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses .

Molecular Structure Analysis

The molecular formula of this compound is C22H29N7O5 . The InChI Key is RXWNCPJZOCPEPQ-WABMVTPESA-N . The SMILES representation is COC1=CC=C(CC@HC(=O)NC2C@@HOC@HN2C=NC3=C(N=CN=C23)N©C)C=C1 .Physical And Chemical Properties Analysis

The compound appears as a clear colorless to pale cream liquid . It has a molecular weight of 544.43 g/mol . The assay percent range is ≥98% (HPLC) . The pH is between 6.0 to 7.0 .科学的研究の応用

Reactivity of Nitrogen-Containing Alcohols

6-Dimethylamino-9-[2-acetoxy-ethyl]-purine and related compounds, including variations with a dimethylamino group, have been synthesized for studying their reactivity with hydroxylamine. These purine derivatives react with hydroxylamine, demonstrating the impact of tertiary nitrogen on reaction speed, particularly in the case of dimethylamino alcohols (Determann & Merz, 1969).

Inhibition of Adenosine Deaminase

Compounds with a dimethylamino group at the 6-position of the purine nucleus, such as cis-4-(6-chloro-9-purinyl)cyclohexylcarbinol, have been evaluated as inhibitors of adenosine deaminase. These nucleoside analogs showed inhibitory effects, contributing to a better understanding of enzyme inhibition (Schaeffer, Godse, & Liu, 1964).

Immunobiological Activity

2-Amino-3-(purin-9-yl)propanoic acids with substitutions, including dimethylamino, have been synthesized and tested for their immunostimulatory and immunomodulatory potency. Certain compounds significantly enhanced chemokine secretion and augmented NO biosynthesis, offering insights into their potential therapeutic uses (Doláková et al., 2005).

Synthesis of Nucleotide Analogues

Research on the synthesis of acyclic nucleotide analogues derived from N3-Substituted Isoguanine, including compounds with a dimethylamino group, has been conducted. These studies contribute to the development of new nucleotide analogues, although the ones studied showed no antiviral or cytostatic activity (Alexander et al., 2000).

Synthesis of Carbocyclic Nucleosides

Research into the synthesis of novel conformationally locked carbocyclic nucleosides derived from bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol included the preparation of dimethylamino purine analogues. This contributes to the broader field of nucleoside analog synthesis, important in medicinal chemistry (Hřebabecký, Masojídková, & Holý, 2005).

Corrosion Inhibition

Adenosine, which contains the structural element of 5-[6-(Dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol, has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. This study highlights its potential use in industrial applications related to metal protection (Sin et al., 2017).

作用機序

Puromycin acts as a prokaryotic and eukaryotic protein synthesis inhibitor . It resembles the aminoacyl-adenylyl terminus of aminoacyl-tRNA and competes for binding to the A site of the large ribosomal subunit . Its incorporation into a growing polypeptide results in termination of chain elongation and release of the nascent polypeptidyl-puromycin .

Safety and Hazards

Puromycin is harmful if swallowed . It should be handled with personal protective equipment and adequate ventilation . In case of contact with skin or eyes, it should be washed off immediately with plenty of water for at least 15 minutes . Medical attention should be sought immediately if symptoms occur .

将来の方向性

Puromycin has been widely used in cell culture applications and has shown potential in cancer research . It also induces apoptosis, which has led researchers to hypothesize that apoptosis is triggered through the transcription of particular genes . Future research may focus on further understanding its mechanism of action and potential applications in biomedical research.

特性

IUPAC Name |

5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQCBUANIGZYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325400 | |

| Record name | 9-(2-Deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35665-58-8 | |

| Record name | NSC-319515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

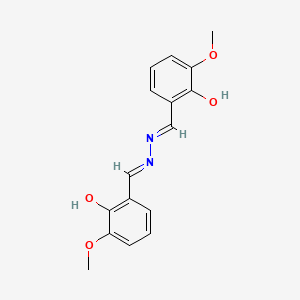

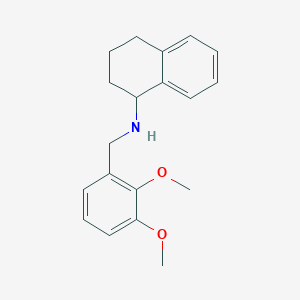

![(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3051673.png)